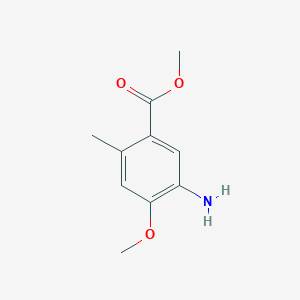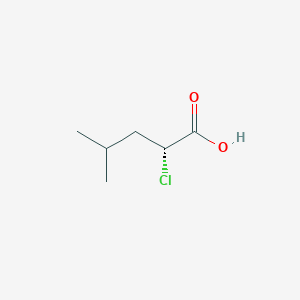
(R)-2-Chloro-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Chloro-4-methylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-4-methylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 4-methylpentanoic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 4-methylpentanoic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Allow the reaction mixture to warm to room temperature and reflux for several hours.
- Remove the solvent under reduced pressure to obtain ®-2-Chloro-4-methylpentanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-4-methylpentanoic acid may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
®-2-Chloro-4-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form ®-2-Hydroxy-4-methylpentanoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: ®-2-Hydroxy-4-methylpentanoic acid.
Reduction: ®-2-Chloro-4-methylpentanol.
Oxidation: ®-2-Chloro-4-methylpentanoic acid.
科学的研究の応用
®-2-Chloro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of ®-2-Chloro-4-methylpentanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-2-Chloro-4-methylpentanoic acid: The enantiomer of ®-2-Chloro-4-methylpentanoic acid, with similar chemical properties but different biological activities.
2-Chloro-4-methylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.
4-Methylpentanoic acid: The parent compound without the chlorine substituent.
Uniqueness
®-2-Chloro-4-methylpentanoic acid is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and enantioselective reactions, where the configuration of the molecule plays a crucial role in determining the outcome of the reaction.
特性
分子式 |
C6H11ClO2 |
|---|---|
分子量 |
150.60 g/mol |
IUPAC名 |
(2R)-2-chloro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
CBQBIPRPIHIKPW-RXMQYKEDSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)Cl |
正規SMILES |
CC(C)CC(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


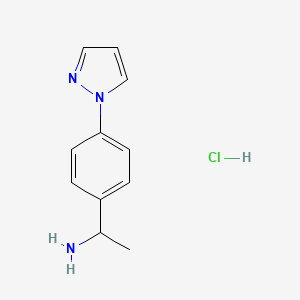

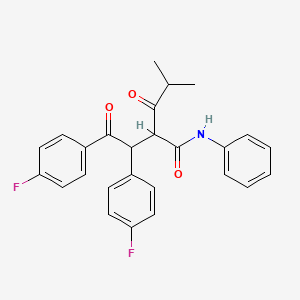
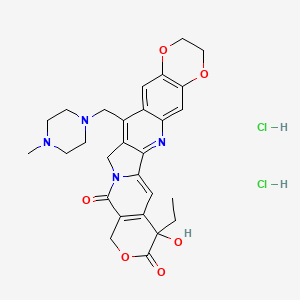
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
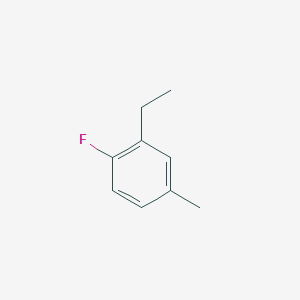
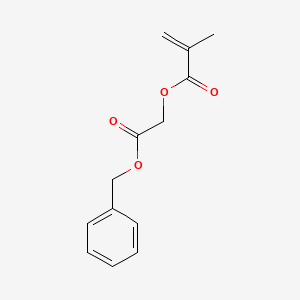
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
